(2-cyclopentyl-1H-imidazol-4-yl)methanol
Description
(2-Cyclopentyl-1H-imidazol-4-yl)methanol is an imidazole derivative featuring a cyclopentyl substituent at position 2 of the imidazole ring and a hydroxymethyl (-CH2OH) group at position 3. Imidazole derivatives are critical in medicinal chemistry due to their versatility in drug design, acting as intermediates or active pharmacophores. The hydroxymethyl group serves as a functional handle for further chemical modifications, such as esterification or etherification, which are common in prodrug development .
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(2-cyclopentyl-1H-imidazol-5-yl)methanol |
InChI |
InChI=1S/C9H14N2O/c12-6-8-5-10-9(11-8)7-3-1-2-4-7/h5,7,12H,1-4,6H2,(H,10,11) |
InChI Key |
INZMKCWPDDKLDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NC=C(N2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Imidazole derivatives with hydroxymethyl groups and varying substituents at position 2 exhibit distinct physicochemical profiles:
*Estimated based on structural analogs.
- Lipophilicity : The cyclopentyl group (logP ~2.8, predicted) likely increases lipophilicity compared to benzyl (logP ~2.2) or phenyl (logP ~1.5) substituents, impacting membrane permeability and bioavailability.
- Solubility : Hydroxymethyl groups improve aqueous solubility, but bulky substituents like cyclopentyl may reduce it compared to smaller groups (e.g., methyl).
Preparation Methods
Ring Formation via Cyclopentanecarboxaldehyde
The Debus-Radziszewski reaction, which condenses a 1,2-diketone, an aldehyde, and ammonia, offers a direct route to imidazole rings with predefined substituents. Using cyclopentanecarboxaldehyde as the aldehyde component and glyoxal as the diketone yields 2-cyclopentyl-1H-imidazole (Figure 1). This method capitalizes on the aldehyde’s contribution to the 2-position, while glyoxal leaves the 4- and 5-positions unsubstituted.
Reaction Conditions
Vilsmeier-Haack Formylation at C-4
The 4-position of 2-cyclopentyl-1H-imidazole undergoes formylation using the Vilsmeier-Haack reagent (POCl₃/DMF), generating 2-cyclopentyl-1H-imidazole-4-carbaldehyde. The cyclopentyl group’s electron-donating nature marginally activates the 4-position for electrophilic attack, though competing 5-substitution may occur (~20% byproduct).
Optimized Conditions
Reduction to Hydroxymethyl
Sodium borohydride (NaBH₄) in methanol reduces the formyl group to a hydroxymethyl moiety, yielding the target compound.
Procedure
-
2-Cyclopentyl-1H-imidazole-4-carbaldehyde (1 equiv) dissolved in anhydrous methanol.
-
NaBH₄ (2 equiv) added portionwise at 0°C, stirred for 2 hours.
Method 2: Directed C-2 Cyclopentylation via Metalation
N-1 Protection with SEM Group
Shielding the N-1 position with a 2-(trimethylsilyl)ethoxymethyl (SEM) group directs subsequent deprotonation to C-2.
Protection Steps
Lithium-Halogen Exchange and Cyclopentylation
Lithium diisopropylamide (LDA)-mediated deprotonation at C-2 followed by quenching with cyclopentyl bromide introduces the cyclopentyl group.
Conditions
SEM Deprotection and C-4 Hydroxymethylation
Hydrofluoric acid (HF) in acetonitrile removes the SEM group, followed by formylation and reduction as in Method 1.
Deprotection
Method 3: Cross-Coupling at C-2
Halogenation at C-2
Bromination using N-bromosuccinimide (NBS) under radical conditions introduces a bromine atom at C-2.
Procedure
Suzuki-Miyaura Coupling with Cyclopentylboronic Acid
Palladium-catalyzed coupling installs the cyclopentyl group.
Catalytic System
Hydroxymethylation at C-4
Identical to Method 1, Steps 2.2–2.3.
Comparative Analysis of Synthetic Routes
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Total Steps | 3 | 5 | 4 |
| Overall Yield (%) | 25–30 | 20–25 | 30–35 |
| Key Challenge | Regioselective formylation | SEM group removal | Bromination selectivity |
| Scalability | Moderate | Low | High |
Method 1 offers simplicity but suffers from moderate yields due to competing formylation sites. Method 2’s directed metalation ensures precise C-2 substitution but involves hazardous HF handling. Method 3’s cross-coupling approach is scalable but requires expensive palladium catalysts .
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